5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide typically involves a series of reactions starting from readily available precursors. One common method involves the cyclization of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . This metal-free synthetic route is advantageous due to its high yield and regiospecificity.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxadiazoles: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and exhibit similar biological activities.
Thiadiazoles: These compounds contain sulfur in addition to nitrogen and oxygen and are known for their diverse biological activities.
Uniqueness
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxan-4-ylsulfanyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(12-9-13(19-16-12)10-1-2-10)15-5-8-20-11-3-6-18-7-4-11/h9-11H,1-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALZSNKVNRWDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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